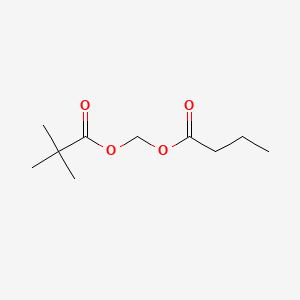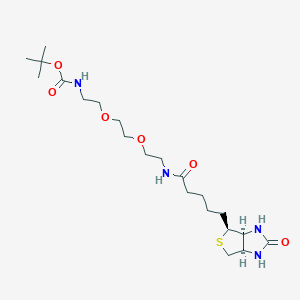
Bofumustine
Vue d'ensemble
Description
Le Bofumustine est un composé synthétique appartenant à la classe des nitrosourées, connues pour leurs propriétés antitumorales. La structure chimique du this compound est caractérisée par la présence d’un groupe chloroéthyle, d’une partie nitrosourée et d’un cycle ribofuranosyle. Sa formule moléculaire est C18H21ClN4O9, et sa masse moléculaire est de 472,83 g/mol .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
Le Bofumustine est synthétisé par un processus en plusieurs étapes qui implique la réaction de la 1-(2-chloroéthyl)-3-(2,3-O-isopropylidène-D-ribofuranosyl)-1-nitrosourée avec l’acide p-nitrobenzoïque. Les conditions réactionnelles comprennent généralement l’utilisation de solvants organiques et de catalyseurs pour favoriser la formation du produit souhaité .
Méthodes de production industrielle
La production industrielle du this compound implique la mise à l’échelle du processus de synthèse en laboratoire. Cela comprend l’optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, afin de garantir un rendement et une pureté élevés. Le processus peut également impliquer des étapes de purification telles que la cristallisation et la chromatographie pour isoler le produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le Bofumustine subit plusieurs types de réactions chimiques, notamment :
Alkylation : Le groupe chloroéthyle du this compound peut participer à des réactions d’alkylation, qui sont cruciales pour son activité antitumorale.
Oxydation et réduction : Le this compound peut subir des réactions d’oxydation et de réduction, modifiant sa structure chimique et sa réactivité.
Substitution : La partie nitrosourée peut être impliquée dans des réactions de substitution, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions du this compound comprennent les solvants organiques tels que le dichlorométhane et des catalyseurs tels que le palladium sur carbone. Les conditions réactionnelles impliquent souvent des températures contrôlées et des atmosphères inertes pour éviter des réactions secondaires indésirables .
Principaux produits formés
Les principaux produits formés à partir des réactions du this compound dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, les réactions d’alkylation produisent généralement des dérivés alkylés, tandis que les réactions d’oxydation peuvent produire des formes oxydées du composé .
Applications de la recherche scientifique
Le this compound a une large gamme d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :
Chimie : Le this compound est utilisé comme réactif en synthèse organique pour étudier les mécanismes réactionnels et développer de nouvelles méthodologies de synthèse.
Biologie : En recherche biologique, le this compound est utilisé pour étudier ses effets sur les processus cellulaires et son potentiel en tant qu’agent thérapeutique.
Médecine : Le this compound est principalement étudié pour ses propriétés antitumorales.
Applications De Recherche Scientifique
Bofumustine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: In biological research, this compound is used to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound is primarily studied for its antitumor properties.
Mécanisme D'action
Le Bofumustine exerce ses effets par alkylation, un processus par lequel il transfère des groupes alkyles aux molécules d’ADN. Cette alkylation interfère avec la réplication et la transcription de l’ADN, conduisant à la mort des cellules tumorales en division rapide. Les cibles moléculaires du this compound comprennent l’ADN et diverses enzymes impliquées dans les voies de réparation et de réplication de l’ADN .
Comparaison Avec Des Composés Similaires
Composés similaires
Le Bofumustine est similaire à d’autres composés nitrosourés, tels que :
Carmustine : Un autre composé nitrosouré utilisé dans le traitement du cancer.
Lomustine : Connu pour son utilisation dans le traitement des tumeurs cérébrales.
Fotemustine : Utilisé dans le traitement du mélanome métastatique.
Unicité
Ce qui distingue le this compound de ces composés similaires est sa structure chimique unique, qui comprend un cycle ribofuranosyle et un groupe p-nitrobenzoate. Ces caractéristiques structurelles contribuent à sa réactivité distincte et à ses applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O9/c1-18(2)31-13-12(9-29-16(24)10-3-5-11(6-4-10)23(27)28)30-15(14(13)32-18)20-17(25)22(21-26)8-7-19/h3-6,12-15H,7-9H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASNUXZKZNVXIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)NC(=O)N(CCCl)N=O)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20866463 | |
| Record name | N-[(2-Chloroethyl)(nitroso)carbamoyl]-2,3-O-(1-methylethylidene)-5-O-(4-nitrobenzoyl)pentofuranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55102-44-8 | |
| Record name | Bofumustine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279194 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is RFCNU (Bofumustine) and what is its mechanism of action?
A: RFCNU (this compound), chemically known as 1-(2-chloroethyl)-3-[1'-(5'-p-nitrobenzoyl-2',3'-isopropylidene)-alpha,beta-D-ribofuranosyl]-1-nitrosourea, is a glycosylnitrosourea derivative with antitumor activity. [] Like other nitrosoureas, it exerts its cytotoxic effect primarily through alkylation of DNA, leading to DNA damage and ultimately cell death. [, ]
Q2: What is the structural characterization of RFCNU?
A: RFCNU's molecular formula is C18H23ClN4O10, and its molecular weight is 490.86 g/mol. [] Detailed spectroscopic data can be found in the cited research papers. [, ]
Q3: What is known about the stability of RFCNU?
A: RFCNU exhibits pH-dependent stability, being most stable around pH 3.0. [] It degrades via hydroxyl ion-catalyzed solvolysis. [] Specific details on stability under various conditions and formulation strategies are explored in several studies. [, ]
Q4: How is RFCNU metabolized in the body?
A: Studies in rats have shown that RFCNU undergoes extensive metabolism. [, ] Hydrolysis of the 4-nitrobenzoyl ester leads to the formation of 4-nitrobenzoic acid and its glucuronide as major urinary metabolites. [] Additionally, chloroethanol is a major degradation product from the chloroethyl moiety, and several alkylated glutathione metabolites have been identified. []
Q5: What is the pharmacokinetic profile of RFCNU?
A: RFCNU has a short half-life in plasma. [] After oral administration in a human subject, no intact drug was detected in urine, and plasma levels were very low. [] Protein binding of the carboxyl and carbonyl labeled species was observed to prolong blood and plasma half-life. [] Further details on its absorption, distribution, metabolism, and excretion can be found in the cited research. [, , ]
Q6: What is the in vitro efficacy of RFCNU?
A: RFCNU exhibits cytotoxicity against various tumor cell lines in vitro, including EMT6 tumor cells and human lymphocytes. [, , ] It induces cell cycle arrest in the G2/M phase, leading to inhibition of cell proliferation. []
Q7: What is the in vivo efficacy of RFCNU?
A: Preclinical studies have demonstrated the efficacy of RFCNU against L1210 leukemia, both when administered intraperitoneally and intracerebrally. [] It has also shown activity against a variety of solid tumors in mice, including mammary carcinoma, ovarian carcinoma, melanoma, glioma, and lung carcinoma. [] Liposomal encapsulation was found to enhance the oncostatic effect of RFCNU in vivo. []
Q8: Are there any known resistance mechanisms to RFCNU?
A: While specific resistance mechanisms to RFCNU are not detailed in the provided research, it is known that resistance to nitrosoureas can develop through mechanisms such as increased DNA repair capacity, alterations in drug uptake or metabolism, and increased tolerance to DNA damage. []
Q9: What are the limitations of the available research on RFCNU?
A: Much of the available research on RFCNU is limited to preclinical studies or early-phase clinical trials. [, , ] Further research is needed to fully elucidate its mechanism of action, pharmacokinetic and pharmacodynamic properties, long-term safety profile, and clinical efficacy.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















